Cas no 341010-40-0 (5-Amino-6-chloroquinoline)

5-Amino-6-chloroquinoline is a heterocyclic organic compound featuring a quinoline core substituted with an amino group at the 5-position and a chlorine atom at the 6-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its reactive amino and chloro groups enable selective functionalization, making it valuable for constructing complex heterocyclic frameworks. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile allows for efficient incorporation into medicinal chemistry workflows, particularly in the synthesis of quinoline-based therapeutics. Researchers value this intermediate for its consistent purity and reliable performance in cross-coupling and nucleophilic substitution reactions.
5-Amino-6-chloroquinoline structure
5-Amino-6-chloroquinoline structure
Product name:5-Amino-6-chloroquinoline
CAS No:341010-40-0
MF:C9H7ClN2
MW:178.618280649185
MDL:MFCD02947117
CID:67748

5-Amino-6-chloroquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-6-chloroquinoline
    • 6-Chloroquinolin-5-amine
    • 5-Amino-6-chlorchinolin
    • 5-Quinolinamine,6-chloro
    • 6-chloro-quinolin-5-ylamine
    • 5-Quinolinamine, 6-chloro-
    • 5-Quinolinamine,6-chloro-
    • MKJUMRMBGSXZBU-UHFFFAOYSA-N
    • BCP11502
    • FCH846601
    • ST2411715
    • AX8168429
    • AB0024313
    • AM20061667
    • W5559
    • 010C400
    • MDL: MFCD02947117
    • Inchi: 1S/C9H7ClN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2
    • InChI Key: MKJUMRMBGSXZBU-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C2=C(C([H])=C([H])C([H])=N2)C=1N([H])[H]

Computed Properties

  • Exact Mass: 178.03000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.9

Experimental Properties

  • Boiling Point: 331.1°C at 760 mmHg
  • PSA: 38.91000
  • LogP: 3.05160

5-Amino-6-chloroquinoline Security Information

5-Amino-6-chloroquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Amino-6-chloroquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A596030-1000mg
5-Amino-6-chloroquinoline
341010-40-0
1g
$ 207.00 2023-04-19
Enamine
EN300-6474368-0.25g
6-chloroquinolin-5-amine
341010-40-0 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY103081-1g
4-Nitrophenyl 4-(2-Pyridyldisulfanyl)benzyl Carbonate
341010-40-0 ≥95%
1g
¥128.0 2023-09-15
eNovation Chemicals LLC
D504436-1g
6-Chloroquinolin-5-aMine
341010-40-0 97%
1g
$140 2024-05-24
eNovation Chemicals LLC
D959196-25g
6-CHLOROQUINOLIN-5-AMINE
341010-40-0 98%
25g
$380 2024-06-06
Fluorochem
079549-5g
5-Amino-6-chloroquinoline
341010-40-0 95%
5g
£196.00 2022-03-01
TRC
A596030-250mg
5-Amino-6-chloroquinoline
341010-40-0
250mg
$ 110.00 2023-04-19
Chemenu
CM143075-5g
5-Amino-6-chloroquinoline
341010-40-0 98%
5g
$262 2021-08-05
Ambeed
A168523-5g
5-Amino-6-chloroquinoline
341010-40-0 98%
5g
$123.0 2024-04-19
1PlusChem
1P00C1GA-250mg
6-CHLOROQUINOLIN-5-AMINE
341010-40-0 98%
250mg
$6.00 2025-02-25

5-Amino-6-chloroquinoline Production Method

Additional information on 5-Amino-6-chloroquinoline

Recent Advances in the Study of 5-Amino-6-chloroquinoline (CAS: 341010-40-0) in Chemical Biology and Pharmaceutical Research

5-Amino-6-chloroquinoline (CAS: 341010-40-0) is a quinoline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents for infectious diseases, cancer, and neurological disorders. Recent studies have explored its molecular mechanisms, synthetic pathways, and pharmacological properties, shedding light on its potential as a promising scaffold for drug development.

One of the most notable advancements in the study of 5-Amino-6-chloroquinoline is its role as a building block for antimalarial and antiviral agents. Researchers have demonstrated that modifications to the quinoline core can enhance binding affinity to target proteins, such as Plasmodium falciparum enzymes or viral polymerases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of novel 5-Amino-6-chloroquinoline derivatives with improved efficacy against drug-resistant malaria strains. The study highlighted the compound's ability to inhibit heme detoxification pathways, a critical mechanism for antimalarial activity.

In addition to its antimalarial potential, 5-Amino-6-chloroquinoline has shown promise in oncology research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives of this compound exhibit potent inhibitory effects on protein kinases involved in cancer cell proliferation. The study utilized structure-activity relationship (SAR) analysis to identify key functional groups that enhance selectivity and reduce off-target effects. These findings underscore the compound's potential as a scaffold for developing targeted cancer therapies.

The synthetic accessibility of 5-Amino-6-chloroquinoline has also been a focus of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthesis routes. A 2022 paper in Organic Process Research & Development described a novel catalytic method for producing 5-Amino-6-chloroquinoline with higher yields and reduced waste generation. This methodological improvement is particularly relevant for scaling up production for preclinical and clinical studies.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 5-Amino-6-chloroquinoline-based compounds. Recent pharmacokinetic studies have identified issues such as poor bioavailability and rapid metabolism, which may limit their therapeutic potential. However, innovative formulation strategies, including nanoparticle-based delivery systems, are being explored to address these limitations. A 2023 study in the International Journal of Pharmaceutics demonstrated that encapsulating 5-Amino-6-chloroquinoline derivatives in polymeric nanoparticles significantly improved their stability and tissue distribution.

In conclusion, 5-Amino-6-chloroquinoline (CAS: 341010-40-0) continues to be a valuable compound in chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its therapeutic potential, synthetic accessibility, and pharmacological challenges. As research progresses, this quinoline derivative may pave the way for novel treatments for various diseases, particularly in areas where current therapies face limitations. Future directions include further optimization of its derivatives and exploration of combination therapies to maximize clinical benefits.

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(CAS:341010-40-0)5-Amino-6-chloroquinoline
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Purity:99%
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